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molecular formula C13H11BrO2 B8762742 Methyl 2-(4-bromonaphthalen-1-yl)acetate

Methyl 2-(4-bromonaphthalen-1-yl)acetate

Cat. No. B8762742
M. Wt: 279.13 g/mol
InChI Key: AZHDFJVTCVTQIZ-UHFFFAOYSA-N
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Patent
US08163793B2

Procedure details

To a solution of (4-Bromo-naphthalen-1-yl)-acetic acid methyl ester (Example 472a), 687 mg) in tetrahydrofuran (13 mL) and Hexamethylphosphoramide (1.3 mL) was added at −78° C. a solution of lithiumdiisopropylamide (2M, 2.71 mL) in tetrahydrofuran/heptane/ethylbenzene within 5 min. 1,2-dibromoethane (695 mg) was added rapidly and the reaction mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated under vacuo and the residue partitioned between ethylacetate and a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford a crude mixture containing 4-Bromo-2-(4-bromo-naphthalen-1-yl)-butyric acid methyl ester. This crude material was dissolved in tetrahydrofuran (13 mL) at room temperature and potassium carbonate (692 mg) was added. The mixture was stirred at room temperature for 36 hr, concentrated under vacuo, partitioned between ethyl acetate and a hydrochloric acid (0.1N). The aqueous layer was extracted with ethyl acetate and the combined organic layers were concentrated in vacuo. The crude mixture was concentrated to dryness and purified by chromatography on silica gel to yield the title compound as a colorless oil (215 mg; 30%). MS (ESI): m/z=290 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
tetrahydrofuran heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
695 mg
Type
reactant
Reaction Step Two
Name
4-Bromo-2-(4-bromo-naphthalen-1-yl)-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13 mL
Type
solvent
Reaction Step Four
Quantity
692 mg
Type
reactant
Reaction Step Five
Yield
30%

Identifiers

REACTION_CXSMILES
COC(=O)CC1C2C(=CC=CC=2)C(Br)=CC=1.C([N-]C(C)C)(C)C.[Li+].BrCCBr.C[O:30][C:31](=[O:47])[CH:32]([C:36]1[C:45]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[C:39]([Br:46])=[CH:38][CH:37]=1)[CH2:33][CH2:34]Br.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.O1CCCC1.CCCCCCC.C(C1C=CC=CC=1)C.CN(C)P(N(C)C)(N(C)C)=O>[Br:46][C:39]1[C:40]2[C:45](=[CH:44][CH:43]=[CH:42][CH:41]=2)[C:36]([C:32]2([C:31]([OH:30])=[O:47])[CH2:34][CH2:33]2)=[CH:37][CH:38]=1 |f:1.2,5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C2=CC=CC=C12)Br)=O
Name
Quantity
2.71 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Name
tetrahydrofuran heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.CCCCCCC.C(C)C1=CC=CC=C1
Name
Quantity
1.3 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
695 mg
Type
reactant
Smiles
BrCCBr
Step Three
Name
4-Bromo-2-(4-bromo-naphthalen-1-yl)-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCBr)C1=CC=C(C2=CC=CC=C12)Br)=O
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
692 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 36 hr
Duration
36 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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